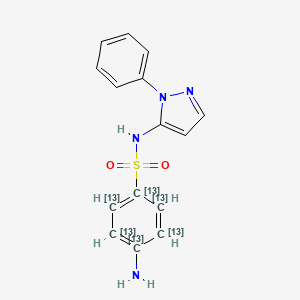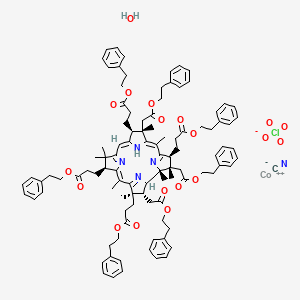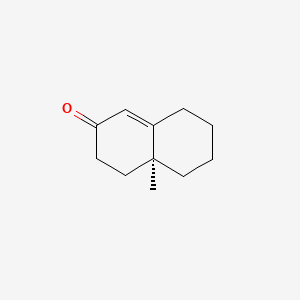
(S)-(+)-10-Methyl-1(9)-octal-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-(+)-10-Methyl-1(9)-octal-2-one is a chiral compound with a unique structure that makes it an interesting subject for various scientific studies. This compound is known for its distinctive odor and is often used in fragrance and flavor industries. Its chiral nature means it has two enantiomers, with the (S)-(+)-enantiomer being the focus of this article.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-10-Methyl-1(9)-octal-2-one typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric hydrogenation of a suitable precursor, such as a ketone or an alkene, using a chiral catalyst like a rhodium complex. The reaction conditions often include a solvent like ethanol or methanol, and the reaction is carried out under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced chiral catalysts and precise control of reaction parameters ensures the efficient production of the desired enantiomer.
化学反応の分析
Types of Reactions
(S)-(+)-10-Methyl-1(9)-octal-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(S)-(+)-10-Methyl-1(9)-octal-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: Studies have explored its role in biological systems, particularly in understanding chiral interactions.
Medicine: Research has investigated its potential therapeutic effects and its use as a precursor in drug synthesis.
Industry: It is used in the fragrance and flavor industries due to its distinctive odor.
作用機序
The mechanism of action of (S)-(+)-10-Methyl-1(9)-octal-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with olfactory receptors, leading to its perception as a fragrance. In chemical reactions, its chiral nature allows it to participate in stereoselective processes, influencing the outcome of reactions based on its configuration.
類似化合物との比較
Similar Compounds
®-(-)-10-Methyl-1(9)-octal-2-one: The enantiomer of (S)-(+)-10-Methyl-1(9)-octal-2-one, with different optical activity and potentially different biological effects.
10-Methyl-1(9)-octal-2-one: The racemic mixture containing both enantiomers.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct properties compared to its enantiomer and racemic mixture. Its applications in fragrance and flavor industries, as well as its role in stereoselective synthesis, highlight its importance in various fields.
特性
CAS番号 |
4087-39-2 |
|---|---|
分子式 |
C11H16O |
分子量 |
164.24 g/mol |
IUPAC名 |
(4aS)-4a-methyl-3,4,5,6,7,8-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C11H16O/c1-11-6-3-2-4-9(11)8-10(12)5-7-11/h8H,2-7H2,1H3/t11-/m0/s1 |
InChIキー |
OHERZLWVBJCXOF-NSHDSACASA-N |
異性体SMILES |
C[C@@]12CCCCC1=CC(=O)CC2 |
正規SMILES |
CC12CCCCC1=CC(=O)CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




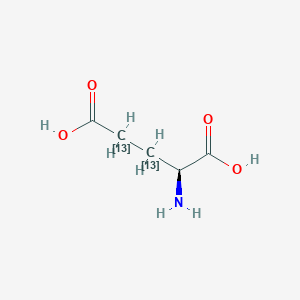
![3-tert-butyl-7-[(2-mesityl-2-oxoethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B12056981.png)
![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-thiazole](/img/structure/B12056987.png)

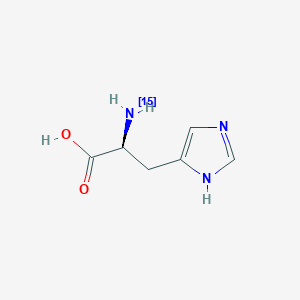
![Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I)](/img/structure/B12057022.png)


